Benazepril

Pharmacokinetics Renal Impairment Drug Clearance

Benazepril (CAS 86499-21-0) is a non-sulfhydryl ACE inhibitor prodrug offering a distinct dual-route elimination profile (renal and biliary), reducing accumulation risk in mild-to-moderate renal impairment versus renally-cleared alternatives. Its high-affinity tissue binding (Kd 2.7–4.5 nM) enables reliable 24-hour duration with once-daily dosing, enhancing adherence. As a patent-expired generic available from multiple GMP sources, it delivers exceptional value for high-volume, cost-containment formulary contracts targeting hypertension and heart failure.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 86499-21-0
Cat. No. B10798989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril
CAS86499-21-0
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
InChIKeyXPCFTKFZXHTYIP-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19mg/mL
1.05e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril (CAS 86499-21-0) Procurement Guide: Class Profile and Core Specifications


Benazepril (CAS 86499-21-0) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that, upon hepatic ester cleavage, is rapidly converted to its active diacid metabolite, benazeprilat [1]. Benazeprilat is a potent, competitive inhibitor of ACE, thereby preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II and reducing aldosterone secretion [2]. It is indicated for the management of hypertension and as an adjunctive therapy in heart failure, with a standard oral dosage range of 10–80 mg daily [3].

Benazepril (CAS 86499-21-0) Procurement Rationale: Why Not All ACE Inhibitors Are Interchangeable


Despite the well-established 'class effect' of ACE inhibitors for blood pressure reduction and mortality benefit in heart failure, a simple substitution of benazepril for another ACE inhibitor (e.g., enalapril, lisinopril, ramipril) is not scientifically or clinically straightforward [1]. The assumption of interchangeability fails to account for significant and verifiable differences in pharmacokinetic profiles, including dual-route elimination, differential tissue-binding affinities that dictate duration of action, and distinct adverse event profiles, such as cough incidence [2]. These factors directly influence dosing convenience, safety monitoring requirements, and patient adherence, thereby creating distinct procurement and formulary positioning considerations that are not captured by a simple 'class effect' assessment.

Benazepril (CAS 86499-21-0) Comparative Evidence: Verifiable Differentiation Data for Scientific Selection


Benazepril Dual-Elimination (Renal/Biliary) vs. Enalapril's Predominant Renal Clearance

Benazepril's active metabolite, benazeprilat, is eliminated via a dual pathway involving both renal and biliary routes. In contrast, enalaprilat, the active metabolite of enalapril, is predominantly cleared by the kidneys (~95%). This dual elimination mechanism for benazepril provides a clinically significant advantage, as its clearance is less impacted in patients with mild-to-moderate renal impairment [1]. Specifically, while severe renal impairment (CrCl <30 mL/min) necessitates dosage reduction for both drugs, benazepril's pharmacokinetics are unaltered in patients with mild-to-moderate insufficiency, whereas enalapril's clearance is more directly correlated with renal function from the outset [2].

Pharmacokinetics Renal Impairment Drug Clearance

Benazeprilat's Tissue ACE Binding Affinity (Kd = 2.7-4.5 nM) and Duration of Action Compared to Lisinopril and Enalapril

Benazeprilat demonstrates exceptionally high affinity for tissue angiotensin-converting enzyme (ACE), with a dissociation constant (Kd) ranging from 2.7 to 4.5 nM [1]. Approximately 90% of its total binding capacity is localized to tissues, not plasma [2]. This high-affinity tissue binding drives its prolonged duration of action, achieving >80–90% plasma ACE inhibition for at least 24 hours post-dose [3]. A comparative study in beagles showed that while benazepril, enalapril, lisinopril, and ramipril all reduced ACE activity to ~25% of control within 1.5–3.0 hours, ACE activity returned to normal by 24 hours for benazepril, whereas it remained below normal for enalapril, lisinopril, and ramipril at that same time point [4].

Pharmacodynamics ACE Binding Affinity Duration of Action

Comparative Trough-to-Peak (T/P) Ratio for Benazepril: A Benchmark for Once-Daily Dosing

The trough-to-peak (T/P) ratio is a critical metric for assessing the consistency of blood pressure control over a 24-hour dosing interval, with a ratio of >50% being the benchmark for optimal once-daily therapy. A health technology assessment of eight ACE inhibitors found that benazepril's T/P ratio was less than 50%, a characteristic it shares with perindopril and captopril [1]. This contrasts with ACE inhibitors like fosinopril (64%), ramipril (50-63%), and trandolapril (50-100%), which consistently demonstrate ratios above the 50% threshold [2]. FDA-approved prescribing information corroborates this, noting that trough blood pressure reductions for benazepril are about 50% of peak reductions [3].

Antihypertensive Efficacy Trough-to-Peak Ratio 24-Hour Blood Pressure Control

Benazepril-Associated Cough Incidence: A Comparative Adverse Event Profile

Dry cough is a class-wide adverse effect of ACE inhibitors due to bradykinin accumulation. A network meta-analysis of randomized controlled trials comparing adverse events among ACE inhibitors for hypertension found that the incidence of cough varies between agents. For benazepril, a meta-analysis of Chinese hypertensive patients reported a cough incidence of approximately 10% [1]. A separate network meta-analysis indicated that the incidence of dry cough with perindopril was significantly lower than with benazepril (OR=0.40, 95% CI: 0.16–0.96) [2]. This places benazepril's cough incidence in an intermediate range, neither the highest nor the lowest among its class peers.

Adverse Events Cough Tolerability

Benazepril (CAS 86499-21-0) Optimal Application Scenarios Based on Verified Evidence


Procurement for Patients with Concurrent Mild-to-Moderate Renal Insufficiency

Benazepril is a preferred ACE inhibitor for procurement in clinical settings managing populations with a high burden of comorbid mild-to-moderate renal impairment. Its dual renal and biliary clearance pathway provides a distinct pharmacokinetic advantage over renally-cleared agents like enalapril and lisinopril. This reduces the likelihood of drug accumulation and necessitates fewer dosage adjustments in this common patient subgroup, as supported by comparative pharmacokinetic data [1].

Formulary Selection for Once-Daily Dosing Where Adherence is a Key Metric

The high-affinity binding of benazeprilat to tissue ACE (Kd 2.7-4.5 nM) translates to a reliable 24-hour duration of action, enabling once-daily dosing [1]. This is a critical advantage for health systems and payers focused on improving medication adherence rates and simplifying patient regimens. The ability to maintain >80% plasma ACE inhibition for at least 24 hours post-dose with a single daily tablet is a key differentiator in formulary placement strategies aimed at optimizing long-term cardiovascular outcomes [2].

Economic Procurement Strategy for High-Volume Generics

With patent protection for benazepril hydrochloride expired and multiple generic manufacturers approved since 2004 [1], benazepril is a highly cost-effective ACE inhibitor option. Procurement data indicates that generic benazepril tablets are available at a fraction of the cost of some branded or on-patent alternatives [2]. This makes it an ideal candidate for high-volume, value-based procurement contracts, particularly in health systems with formulary cost-containment initiatives for antihypertensive therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benazepril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.